[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine
Overview
Description
[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine, also known as N’-(6-chloropyridazin-3-yl)-N,N-dimethylmethanimidamide, is a research chemical with the molecular formula C7H9ClN4 and a molecular weight of 184.63 g/mol. This compound is characterized by its pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyridazine compounds, which this compound is a derivative of, have been shown to interact with a wide range of biological targets .
Mode of Action
Pyridazine derivatives have been reported to exhibit various pharmacological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of biological activities, indicating that they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds can provide some insights .
Result of Action
Pyridazine derivatives have been reported to exhibit various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Preparation Methods
The synthesis of [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research involving this compound includes its potential use in drug discovery and development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Comparison with Similar Compounds
Similar compounds to [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine include other pyridazine derivatives such as pyridazinone and pyridazinecarboxylic acid. These compounds share the pyridazine core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-12(2)5-9-7-4-3-6(8)10-11-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNSZQOCCRKKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425481 | |
Record name | [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188861-58-7 | |
Record name | [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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